molecular formula C10H11ClF3NO B3115266 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2089378-62-9

4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B3115266
CAS No.: 2089378-62-9
M. Wt: 253.65
InChI Key: XVVOVEJDWGMYRJ-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound that features a trifluoromethoxy group, which is known for its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps. One common method includes the trifluoromethoxylation of an indene derivative followed by amination.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-containing amines and indene derivatives. Examples are:

Uniqueness

What sets 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride apart is its unique combination of the trifluoromethoxy group and the indene structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-3-1-2-6-7(9)4-5-8(6)14;/h1-3,8H,4-5,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVOVEJDWGMYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 2
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4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 3
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4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 4
4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 5
4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 6
4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride

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